Sootepin D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

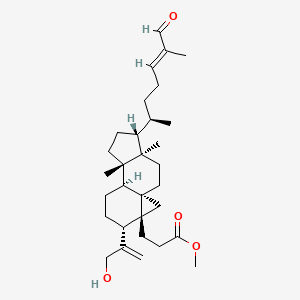

Sootepin D is a triterpene compound isolated from the apical bud of the plant Gardenia sootepensis. It has garnered significant attention due to its potent anti-inflammatory properties, particularly its ability to inhibit tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells activity .

科学的研究の応用

Sootepin D has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of triterpenes and their derivatives.

Biology: this compound is investigated for its role in modulating inflammatory pathways and its potential as a therapeutic agent.

Medicine: The compound’s anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs.

作用機序

Target of Action

Sootepin D, a triterpene from the apical bud of Gardenia sootepensis, primarily targets NF-κB . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and has been linked to inflammatory processes .

Mode of Action

This compound interacts with its target, NF-κB, by inhibiting TNF-α-induced NF-κB activity . This interaction results in a decrease in NF-κB activity, which can lead to a reduction in inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting NF-κB activity, this compound can potentially downregulate the expression of genes involved in inflammation, thereby reducing inflammatory responses .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting NF-κB activity, this compound can decrease the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

生化学分析

Biochemical Properties

Sootepin D interacts with the NF-κB pathway, a key biochemical reaction involved in inflammation . It inhibits the activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . The nature of this interaction is inhibitory, with this compound reducing the activity of NF-κB .

Cellular Effects

This compound has significant effects on various types of cells, particularly in the context of inflammation. It influences cell function by impacting cell signaling pathways, specifically the NF-κB pathway . This can lead to changes in gene expression and cellular metabolism, particularly in pathways related to inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the NF-κB protein complex . By inhibiting NF-κB, this compound can influence changes in gene expression related to inflammation . This can result in the reduction of inflammation and related cellular responses .

準備方法

Synthetic Routes and Reaction Conditions: Sootepin D is primarily extracted from natural sources, specifically the apical buds of Gardenia sootepensis. The extraction process involves the use of organic solvents such as ethanol or methanol to obtain the crude extract, followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories through extraction from plant material. Efforts are ongoing to develop synthetic routes that could facilitate its large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

Reduction: The compound can be reduced under specific conditions, although detailed studies on its reduction reactions are limited.

Substitution: this compound can participate in substitution reactions, especially at the functional groups attached to its triterpene backbone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .

類似化合物との比較

Betulinic Acid: Another triterpene with anti-inflammatory and anticancer properties.

Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.

Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities

Uniqueness of Sootepin D: this compound stands out due to its specific inhibition of tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells activity, which is not as prominently observed in the other similar triterpenes. This unique mechanism of action makes it a valuable compound for targeted anti-inflammatory therapies .

特性

IUPAC Name |

methyl 3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-21(18-32)8-7-9-22(2)24-12-14-29(5)26-11-10-25(23(3)19-33)30(15-13-27(34)35-6)20-31(26,30)17-16-28(24,29)4/h8,18,22,24-26,33H,3,7,9-17,19-20H2,1-2,4-6H3/b21-8+/t22-,24-,25+,26+,28-,29+,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOHMDKQENYFEG-YSIJHDMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)OC)C(=C)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)OC)C(=C)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)

![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)

![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)

![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)